N-(tert-butyl)-3-cyano-4-ethoxybenzenesulfonamide
Overview
Description
N-(tert-butyl)-3-cyano-4-ethoxybenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 41-2272 is a potent and selective activator of soluble guanylate cyclase (sGC), which plays a critical role in regulating vascular tone, platelet aggregation, and inflammation.
Mechanism of Action
N-(tert-butyl)-3-cyano-4-ethoxybenzenesulfonamide 41-2272 acts as a potent and selective activator of sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. When NO binds to sGC, it stimulates the production of cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of smooth muscle cells and vasodilation. This compound 41-2272 enhances the activity of sGC by binding to its heme moiety, which stabilizes the enzyme and increases its sensitivity to NO.
Biochemical and Physiological Effects
This compound 41-2272 has several biochemical and physiological effects that make it a potential therapeutic agent. It has been shown to increase cGMP levels, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. This compound 41-2272 has also been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-cyano-4-ethoxybenzenesulfonamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, which makes it a valuable tool for studying the NO signaling pathway. Furthermore, this compound 41-2272 has been extensively studied in preclinical models, which provides a wealth of information for researchers. However, this compound 41-2272 has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound 41-2272 has a short half-life, which may limit its effectiveness in some disease conditions.
Future Directions
There are several future directions for the study of N-(tert-butyl)-3-cyano-4-ethoxybenzenesulfonamide 41-2272. One potential area of research is the development of more potent and selective sGC activators that have improved pharmacokinetic properties. Another area of research is the investigation of the effects of this compound 41-2272 in combination with other therapeutic agents. Furthermore, the potential therapeutic applications of this compound 41-2272 in other disease conditions such as cancer and neurodegenerative diseases warrant further investigation.
Conclusion
This compound 41-2272 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent and selective activator of sGC, which plays a critical role in regulating vascular tone, platelet aggregation, and inflammation. This compound 41-2272 has several biochemical and physiological effects that make it a potential therapeutic agent for various disease conditions. However, further research is needed to fully understand the therapeutic potential of this compound 41-2272 and its limitations.
Scientific Research Applications
N-(tert-butyl)-3-cyano-4-ethoxybenzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions such as pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. In preclinical studies, this compound 41-2272 has been shown to improve pulmonary hemodynamics, reduce pulmonary arterial pressure, and increase cardiac output. Furthermore, this compound 41-2272 has also been shown to have anti-inflammatory and anti-platelet effects, which may make it a potential therapeutic agent for the treatment of inflammatory and thrombotic diseases.
properties
IUPAC Name |
N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-5-18-12-7-6-11(8-10(12)9-14)19(16,17)15-13(2,3)4/h6-8,15H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWIDVNQDOXXKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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